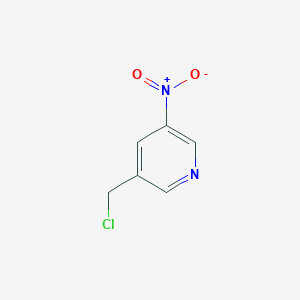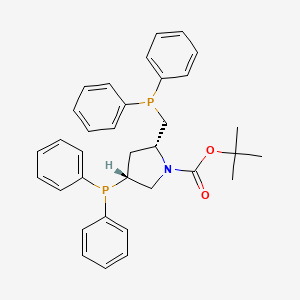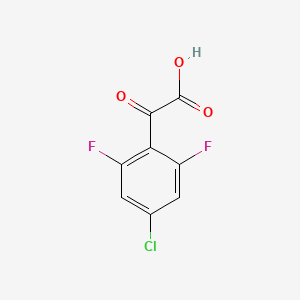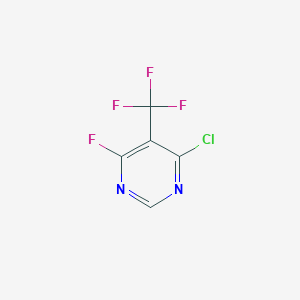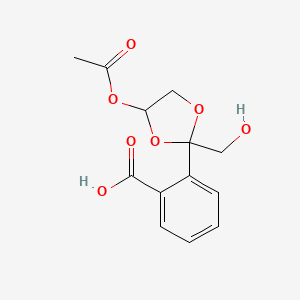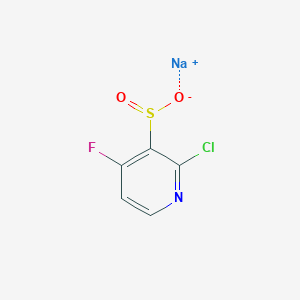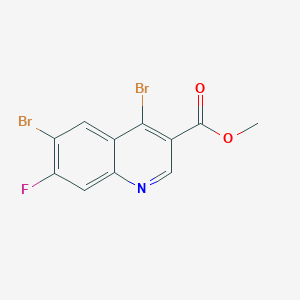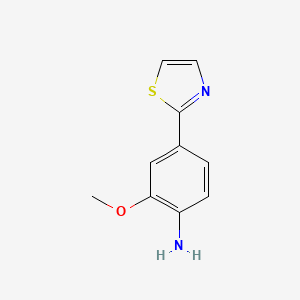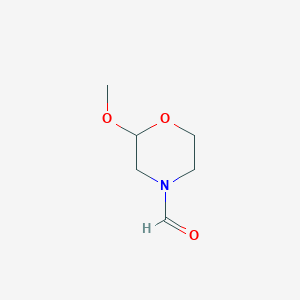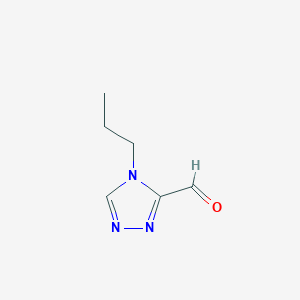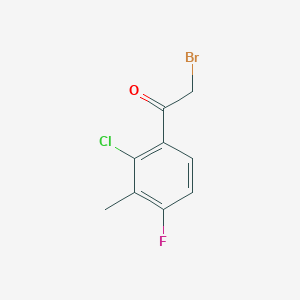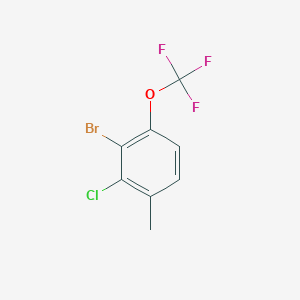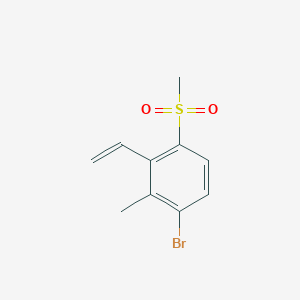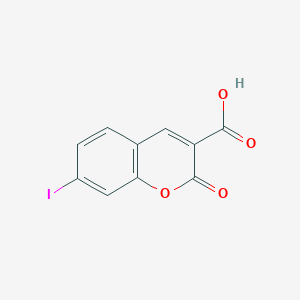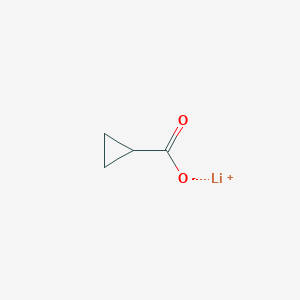
Lithiumcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithiumcyclopropanecarboxylate is an organolithium compound that features a cyclopropane ring attached to a carboxylate group, with lithium as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction typically proceeds as follows:
Cyclopropanecarboxylic acid+LiOH→this compound+H2O
Alternatively, the compound can be prepared by reacting cyclopropanecarboxylic acid with lithium metal in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using lithium carbonate or lithium hydroxide as the lithium source. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Lithiumcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanol derivatives.
Scientific Research Applications
Lithiumcyclopropanecarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of lithiumcyclopropanecarboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and other proteins, while the cyclopropane ring and carboxylate group can participate in chemical reactions with other molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic Acid: The parent compound without the lithium ion.
Lithium Acetate: Another lithium carboxylate compound with a simpler structure.
Lithium Propionate: Similar to lithiumcyclopropanecarboxylate but with a propionate group instead of a cyclopropane ring.
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This structural feature distinguishes it from other lithium carboxylates and contributes to its unique chemical and physical properties.
Properties
Molecular Formula |
C4H5LiO2 |
|---|---|
Molecular Weight |
92.0 g/mol |
IUPAC Name |
lithium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.Li/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
InChI Key |
KZZHZSFNYRSHRK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


